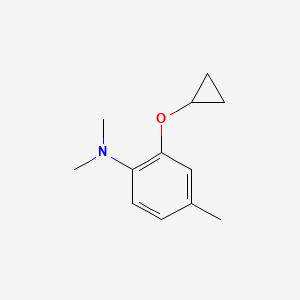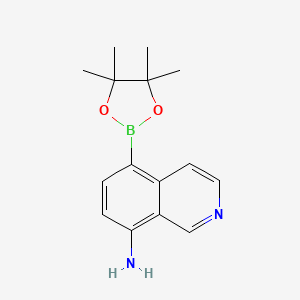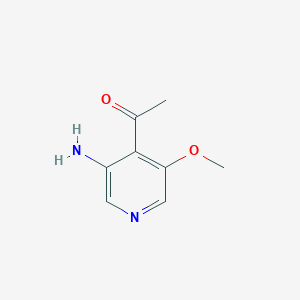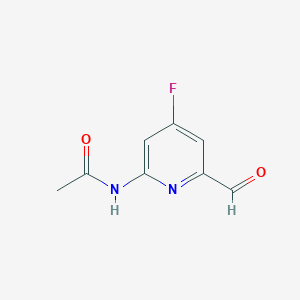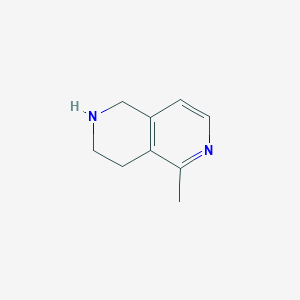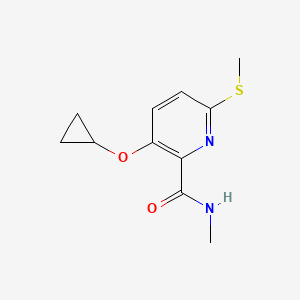![molecular formula C10H9NO6 B14842113 [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid](/img/structure/B14842113.png)
[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid: is an organic compound with the molecular formula C10H9NO6 It is characterized by the presence of a methoxycarbonyl group, a nitro group, and an acetic acid moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid typically involves the nitration of methyl 3-methoxycarbonylphenylacetate followed by hydrolysis. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the phenyl ring. The resulting nitro compound is then subjected to hydrolysis under acidic or basic conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the nitration and hydrolysis steps. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Reduction: Formation of [3-(Aminocarbonyl)-5-nitrophenyl]acetic acid.
Substitution: Formation of derivatives with different functional groups replacing the methoxycarbonyl group.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxycarbonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
[3-(Methoxycarbonyl)-5-nitrophenyl]boronic acid: Similar structure with a boronic acid group instead of an acetic acid moiety.
[3-(Methoxycarbonyl)-5-nitrophenyl]methyl ester: Similar structure with a methyl ester group instead of an acetic acid moiety.
Uniqueness:
Functional Groups: The presence of both a methoxycarbonyl group and a nitro group on the phenyl ring makes [3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid unique compared to its analogs.
Propriétés
Formule moléculaire |
C10H9NO6 |
|---|---|
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
2-(3-methoxycarbonyl-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C10H9NO6/c1-17-10(14)7-2-6(4-9(12)13)3-8(5-7)11(15)16/h2-3,5H,4H2,1H3,(H,12,13) |
Clé InChI |
VSISSQSDDOZGIA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)CC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







